molecular formula C5H2Cl2N2O2 B033049 2,4-Dichloro-5-nitropyridine CAS No. 4487-56-3

2,4-Dichloro-5-nitropyridine

Cat. No. B033049
CAS RN: 4487-56-3
M. Wt: 192.98 g/mol
InChI Key: RZVJQUMDJUUBBF-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-nitropyridine is a chemical compound that plays a significant role in various chemical reactions and analyses due to its distinct molecular structure and properties. This compound is of interest in the field of chemistry for its potential applications in synthesis and materials science.

Synthesis Analysis

The synthesis of derivatives similar to this compound involves multiple steps, including chlorination, nitration, and functional group modifications. For instance, the synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile demonstrates the complexity and specificity of synthesizing nitropyridine derivatives (Jukić et al., 2010).

Molecular Structure Analysis

The molecular structure of nitropyridine compounds has been extensively studied using various spectroscopic techniques and theoretical calculations. Investigations include vibrational, electronic, NBO, and NMR analyses, offering insights into the optimized molecular structures, vibrational wavenumbers, atomic charges, and molecular electrostatic potentials (Velraj et al., 2015).

Chemical Reactions and Properties

Nitropyridine derivatives undergo a range of chemical reactions, including substitutions, which allow for the introduction of various functional groups. The reactivity of these compounds can be attributed to their nitro and chloro substituents, which act as reactive sites for further chemical modifications. Studies on substitution reactions of nitropyridines highlight their versatility in organic synthesis (Bakke & Sletvold, 2003).

Physical Properties Analysis

The physical properties of this compound and its derivatives, such as melting points, boiling points, and solubility, are influenced by their molecular structure. The presence of nitro and chloro groups affects the compound's polarity and hence its solubility in various solvents. The crystal and molecular structures, determined through X-ray diffraction studies, reveal details about the compound's solid-state properties and molecular interactions (Shafer et al., 2018).

Scientific Research Applications

Molecular Structure and Properties

Research has explored the molecular structure, vibrational, electronic properties, and reactivity of compounds related to 2,4-Dichloro-5-nitropyridine. Studies employing density functional theory (DFT) have provided insights into optimized molecular structures, vibrational wavenumbers, and electronic properties. For example, investigations into compounds like 2-chloro-4-nitropyridine (CNP) and 2-chloro-4-methyl-5-nitropyridine (CMNP) have highlighted their stability, charge delocalization, and reactive sites through molecular electrostatic potential maps and natural bond orbital (NBO) analysis. These studies also discuss hyperpolarizability values, indicating potential applications in nonlinear optics Velraj, Soundharam, & Sridevi, 2015.

Chemical Reactivity and Synthesis

The reactivity and synthetic utility of nitropyridines, including derivatives of this compound, have been a focus of research. Arylamination reactions involving nitropyridines have been explored, revealing pathways to novel compounds. These reactions demonstrate the versatility of nitropyridines in organic synthesis, potentially leading to new materials and pharmaceuticals Borovlev et al., 2018.

Materials Science Applications

The extraction and separation processes involving nitropyridines point to their significance in materials science. For instance, the extraction of 4-nitropyridine using chloroform has been studied, showing the process's efficiency and the effects of various factors on the extraction outcome. This research has implications for the purification and application of nitropyridine derivatives in material synthesis Huang Rong-rong, 2008.

Advanced Materials and Insecticides

Research into nitropyridyl-based compounds has also explored their application in creating advanced materials and insecticides. The discovery of nitropyridyl-based dichloropropene ethers with potent insecticidal activities against various pests underscores the potential of this compound derivatives in developing new agrochemicals Liu et al., 2019.

Mechanism of Action

Target of Action

The primary target of 2,4-Dichloro-5-nitropyridine is the respiratory system . This compound interacts with the respiratory system, which plays a crucial role in the exchange of gases, primarily oxygen and carbon dioxide, which are essential for cellular metabolism.

Mode of Action

It is used in the synthesis of potent and selectivestearoyl-CoA desaturase (SCD) inhibitors . SCD is an enzyme involved in the biosynthesis of monounsaturated fatty acids, which are critical components of membrane lipids and signaling molecules. By inhibiting SCD, this compound may alter lipid metabolism, leading to changes in cell function and physiology.

Biochemical Pathways

This compound affects the lipid metabolism pathway by inhibiting the enzyme stearoyl-CoA desaturase . This enzyme is responsible for the biosynthesis of monounsaturated fatty acids, which are critical for the formation of membrane lipids and signaling molecules. By inhibiting this enzyme, the compound can disrupt the normal functioning of these pathways, leading to downstream effects on cell function and physiology.

Result of Action

The result of the action of this compound is the inhibition of the enzyme stearoyl-CoA desaturase . This inhibition disrupts the lipid metabolism pathway, potentially leading to changes in cell function and physiology. The compound is also used in the preparation of Rho-Kinase inhibitors, which display antihypertensive activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature . These conditions help maintain the stability and efficacy of the compound. Additionally, safety precautions should be taken to avoid dust formation, breathing in mist, gas, or vapors, and contact with skin and eyes .

Safety and Hazards

2,4-Dichloro-5-nitropyridine is classified as a skin irritant (Category 2), eye irritant (Category 2), and can cause specific target organ toxicity through single exposure (Category 3) . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

Future Directions

2,4-Dichloro-5-nitropyridine is an important intermediate in agricultural chemicals and the medicine industry . Its use in the synthesis of potent and selective stearoyl-CoA desaturase (SCD) inhibitors suggests potential applications in the treatment of conditions like diabetes, obesity, and cardiovascular disease .

Relevant Papers Several papers have been published on the synthesis and properties of this compound . These papers provide valuable insights into the chemical properties, synthesis methods, and potential applications of this compound.

properties

IUPAC Name

2,4-dichloro-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O2/c6-3-1-5(7)8-2-4(3)9(10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVJQUMDJUUBBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70483644
Record name 2,4-dichloro-5-nitropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4487-56-3
Record name 2,4-dichloro-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichloro-5-nitropyridine
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To 4-chloro-5-nitropyridine-2-amine (Method 92, 4.40 g, 21.0 mmol) in concentrated HCl (70 ml) was added sodium nitrite (4.36 g, 63.1 mmol) potion wise at 0-5° C. After 1 hour at 0-5° C., the reaction was warmed to room temperature and stirred for 50 hours. Ice (100 g) was added and the mixture was extracted with ether (2×50 ml) and dried over sodium sulfate. The solvent was removed under reduced pressure and the resulted residue was purified by column chromatography (hexane-DCM=1:5) to give the title compound as a white solid (1.47 g, 33%). 1H NMR (400 MHz) 9.18 (s, 1H), 8.22 (s, 1H).
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4.4 g
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4.36 g
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70 mL
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Ice
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100 g
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Yield
33%

Synthesis routes and methods III

Procedure details

The product from Step 2 (40.0 g, 229 mmol) was suspended in toluene (300 mL) and POCl3 (65 mL, 697 mmol) was added over 10 min, then the mixture was heated to relux for 6 h then cooled to 60° C. and allowed to stir overnight at that temperature. The heterogeneous mixture was cooled and concentrated, the residue was carefully made basic with aq. K2CO3 solution and extracted with EtOAc. The organic layers were combined, washed with H2O and brine, dried (Na2SO4), filtered and the filtrate was concentrated to give an oil. The crude oil was passed through a plug of silica gel (50% EtOAc in hexanes) to give the title compound (32.5 g, 74%) as an orange oil which solidified on standing. MS (ES+) m/e 194 [M+H]+.
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40 g
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65 mL
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300 mL
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74%

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